2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline
Overview
Description
2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline is a useful research compound. Its molecular formula is C14H9BrFN3O and its molecular weight is 334.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.99130 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Properties
2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline and its derivatives have shown promising antimicrobial properties. For instance, compounds with a fluorine atom at the meta position in the phenyl ring demonstrated enhanced antimicrobial effects against a broad panel of bacterial and fungal strains, indicating the significance of the fluorine substitution in improving antimicrobial efficacy (Parikh & Joshi, 2014). Additionally, another study found that certain derivatives exhibited potent antibacterial and antifungal activities, with some compounds showing low cytotoxicity and high efficacy against MRSA, highlighting their potential as antimicrobial agents (Desai et al., 2016).
Optical and Electroluminescence Properties
The oxadiazole derivatives, including those with bromophenyl and fluorophenyl groups, have been studied for their nonlinear optical properties and potential applications in optoelectronics. One study indicated that compounds containing Bromine show optical limiting behavior, suitable for use in optoelectronic devices (Chandrakantha et al., 2011). Furthermore, oxadiazole derivatives have been explored for their delayed luminescence characteristics, making them candidates for organic light-emitting diodes (OLEDs) applications. The introduction of carbazole-substituted phenyl groups led to compounds with blue-shifted fluorescence and potentially higher efficiency in OLEDs, suggesting the role of oxadiazole derivatives in enhancing electroluminescence (Cooper et al., 2022).
Anticancer Potential
Some 1,3,4-oxadiazole derivatives have shown promising anticancer activities. For example, compounds with specific substitutions have been identified as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. This discovery provides a basis for further exploration of 1,3,4-oxadiazole derivatives as potential anticancer agents (Zhang et al., 2005). Additionally, certain derivatives demonstrated high anticancer activity in vitro against a 60-cell panel, offering insights into the broad-spectrum anticancer potential of oxadiazole compounds (Aboraia et al., 2006).
Mechanism of Action
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many oxadiazole derivatives . Additionally, further studies could investigate its physical and chemical properties, and how these properties could be manipulated for specific applications.
Properties
IUPAC Name |
2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O/c15-11-4-2-1-3-9(11)13-18-19-14(20-13)10-7-8(16)5-6-12(10)17/h1-7H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHUUHUYHAJCSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=C(C=CC(=C3)F)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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